molecular formula C21H20ClN5O2 B2731624 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-97-3

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2731624
CAS RN: 442864-97-3
M. Wt: 409.87
InChI Key: SWODJPLZBHYPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a potent and selective antagonist of the dopamine D1 receptor. It is widely used in scientific research to study the role of the D1 receptor in various physiological and pathological processes.

Mechanism of Action

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The D1 receptor is involved in the regulation of various physiological processes, including motor control, cognition, and reward. 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 binds to the D1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects
7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 has several biochemical and physiological effects that are relevant to its scientific research application. It has been shown to decrease the release of dopamine in the striatum, which is a key brain region involved in motor control and reward. 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 also decreases the activity of dopaminergic neurons in the prefrontal cortex, which is a brain region involved in cognitive processes. In addition, 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 has been shown to decrease the expression of immediate early genes in the striatum, which are markers of neuronal activity.

Advantages and Limitations for Lab Experiments

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which allows for the specific manipulation of this receptor in various experimental paradigms. 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in some experimental paradigms. In addition, 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 in scientific research. One area of interest is the role of the D1 receptor in the regulation of social behavior, including aggression and mating behavior. Another area of interest is the use of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, the development of more potent and selective D1 receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is a potent and selective antagonist of the dopamine D1 receptor that is widely used in scientific research to study the role of this receptor in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 has proven to be a valuable tool for the study of the neurobiology of reward, motivation, learning, and memory, and its continued use in scientific research will undoubtedly lead to new discoveries in the field of neuroscience.

Synthesis Methods

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chlorobenzylamine, which is then reacted with methyl acetoacetate to form the corresponding ketone. The ketone is then reduced with sodium borohydride to yield the alcohol, which is subsequently reacted with phenethylamine to form 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390. The overall yield of the synthesis is around 10%.

Scientific Research Applications

7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is widely used in scientific research to study the role of the dopamine D1 receptor in various physiological and pathological processes. It has been shown to be effective in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression. 7-(2-chlorobenzyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione 23390 is also used in studies of learning and memory, as well as in studies of the neurobiology of reward and motivation.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-26-18-17(19(28)25-21(26)29)27(13-15-9-5-6-10-16(15)22)20(24-18)23-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODJPLZBHYPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one

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